molecular formula C20H22ClN3OS B1406593 N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide CAS No. 1706460-53-8

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide

Cat. No. B1406593
CAS RN: 1706460-53-8
M. Wt: 387.9 g/mol
InChI Key: KGGWMZBNOVMPJX-UHFFFAOYSA-N
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Description

“N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon with unique physical and chemical properties . The compound also features a 1,3,4-thiadiazol-2-yl group, which is a heterocyclic compound known for its broad spectrum of biological activity .


Synthesis Analysis

The synthesis of N-adamantylated amides, which are structurally similar to the compound , has been reported. These amides have been synthesized from 1-adamantyl nitrate, with the reactions carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The compound’s structure can also be examined using gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography-mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives, including those with a 1,3,4-thiadiazol-2-yl group, are often carried out via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Noncovalent Interaction Analysis

Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole derivatives, closely related to N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide, focused on analyzing noncovalent interactions using quantum theory and Hirshfeld surface analysis. This study provides insights into the structural and energetic properties of these compounds, relevant in designing materials with specific molecular interactions (El-Emam et al., 2020).

Anti-proliferative Activity and Molecular Docking

Wassel et al. (2021) synthesized a series of 1,3,4-thiadiazolo-adamantane derivatives and evaluated their anti-proliferative activity against cancer cell lines. The study also included molecular docking targeting EGFR, indicating potential applications in cancer therapeutics (Wassel et al., 2021).

Cytotoxicity Evaluation as Potential Anticancer Agents

Mohammadi-Farani et al. (2014) conducted a study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. They evaluated their in-vitro cytotoxicity against various cancer cell lines, contributing to the understanding of these compounds' potential as anticancer agents (Mohammadi-Farani et al., 2014).

Synthesis and Biological Activity

Kadi et al. (2007) synthesized and tested 1-adamantyl-1,3,4-thiadiazole derivatives for in vitro activities against bacteria and fungus Candida albicans. They also evaluated the in vivo anti-inflammatory activity of these compounds, highlighting their potential in antimicrobial and anti-inflammatory applications (Kadi et al., 2007).

Antitubercular Activity Targeting Sterol 14α-Demethylase

Anusha et al. (2015) described the synthesis of adamantyl-imidazolo-thiadiazoles and their evaluation as anti-tuberculosis agents. They identified the potential mechanism of action targeting sterol 14α-demethylase, showing the compound's utility in tuberculosis treatment (Anusha et al., 2015).

Structural and Energetic Properties in Drug Design

Al-Wahaibi et al. (2022) investigated two derivatives of triazolo[3,4-b][1,3,4]thiadiazole, closely related to the compound of interest. Their study provided insights into weak intermolecular interactions, crucial for understanding drug design and development (Al-Wahaibi et al., 2022).

Future Directions

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of this compound. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential use in medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c21-12-17(25)24(16-4-2-1-3-5-16)19-23-22-18(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWMZBNOVMPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(C5=CC=CC=C5)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide
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N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide
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N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide
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N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide
Reactant of Route 5
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide

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